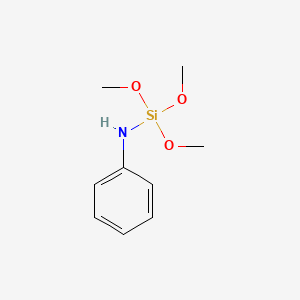

(Trimethoxysilyl)aniline

Description

Overview of the (Trimethoxysilyl)aniline Compound Class in Advanced Materials

This compound and its derivatives are instrumental in the formulation of advanced materials due to their ability to form robust covalent bonds between dissimilar substances. ontosight.ai This capability addresses the common challenge of incompatibility between organic polymers and inorganic fillers or substrates. By acting as a molecular bridge, this compound enhances interfacial adhesion, leading to composite materials with superior mechanical strength, thermal stability, and moisture resistance.

Their applications span a wide array of fields:

Composite Materials : They serve as coupling agents, for example, to improve the dispersion of silica (B1680970) particles in natural rubber composites, resulting in enhanced mechanical properties and durability. smolecule.comresearchgate.net

Adhesives and Coatings : These compounds are used as adhesion promoters in coatings, adhesives, and sealants for substrates like glass and metals, improving bonding strength and durability. ontosight.aimade-in-china.com

Surface Modification : They are employed to alter the surface properties of inorganic materials such as silica, glass, and metal oxides, often to enhance hydrophobicity or to provide reactive sites for further functionalization. smolecule.commade-in-china.com

Electronic and Optical Materials : The aniline (B41778) portion allows for polymerization to form electroactive and electrochromic polymers, which have potential uses in sensors, displays, and flexible electronic devices. smolecule.comchemicalbook.com For instance, N-(3-(Trimethoxysilyl)propyl)aniline can be polymerized and used to coat gold nanorods for sensing applications. chemicalbook.comsigmaaldrich.com

Biomedical Applications : The ability to functionalize surfaces and interact with biological molecules makes these compounds candidates for use in biosensors and other biomedical devices. ontosight.ai

Distinctive Chemical Functionalities and Reactivity of this compound Moieties

The versatility of this compound stems from the distinct reactivity of its two primary functional groups: the trimethoxysilyl group and the aniline group. smolecule.com

Trimethoxysilyl Group Reactivity: The silicon-containing end of the molecule is responsible for its interaction with inorganic surfaces. This occurs through a two-step hydrolysis and condensation process:

Hydrolysis : In the presence of water or moisture, the three methoxy (B1213986) groups (-OCH₃) on the silicon atom hydrolyze to form reactive silanol (B1196071) groups (-Si-OH).

Condensation : These silanol groups can then condense with hydroxyl (-OH) groups present on the surface of inorganic substrates like glass, silica, or metal oxides, forming stable covalent siloxane bonds (Si-O-Substrate). They can also self-condense with other silanol groups to form a cross-linked polysiloxane network at the interface.

Aniline Group Reactivity: The aniline moiety provides the organic-reactive functionality. smolecule.com

Polymerization : The amine group can participate in polymerization reactions, such as oxidative polymerization, to form polyaniline-based structures. chemicalbook.comnih.gov This is crucial for creating conductive and electroactive materials.

Nucleophilic Reactions : The nitrogen atom's lone pair of electrons allows the aniline group to act as a nucleophile, enabling it to react with various electrophiles or to form amide bonds. smolecule.com

Substitution Reactions : The aromatic ring of the aniline can undergo electrophilic aromatic substitution reactions, allowing for further chemical modification.

This dual reactivity allows the molecule to act as a "molecular zipper," covalently bonding an organic polymer matrix to an inorganic filler or substrate, thereby creating a seamless and durable interface.

Historical Context and Evolution of this compound in Materials Science Research

The development of this compound is deeply rooted in the broader history of organosilicon chemistry and materials science. The journey began in the mid-19th century with foundational discoveries that opened the door to a new field bridging organic and inorganic chemistry.

A key milestone occurred in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. This achievement laid the groundwork for the exploration of compounds containing carbon-silicon bonds. The discovery of aniline itself predates this, having been first isolated in 1826 from the distillation of indigo. The name "aniline" was later coined in 1841.

The systematic study of organosilicon compounds gained significant momentum in the early 20th century through the pioneering work of Frederic Stanley Kipping. His research, which included the use of Grignard reagents to create alkyl- and arylsilanes, was instrumental in developing the methodologies that would later be used to synthesize aminosilanes.

The fusion of aniline chemistry with silane (B1218182) technology was a logical step forward in the quest for multifunctional molecules that could solve the persistent problem of interfacial adhesion in composite materials. The emergence of materials science as a distinct interdisciplinary field, with the first department established at Northwestern University in 1955, created the academic and industrial environment necessary for the systematic development and application of compounds like this compound. wikipedia.org Researchers began to design and synthesize specific organosilanes, known as coupling agents, to meet the demands of emerging technologies in aerospace, automotive, and electronics. The "Silicon Age" of the late 20th and early 21st centuries, driven by advancements in silicon-based technologies, further highlighted the importance of such specialized organosilicon compounds. wikipedia.org

Research Findings and Compound Data

Detailed research has demonstrated the efficacy of this compound derivatives in various applications. For example, studies have shown that modifying silica particles with N-[3-(trimethoxysilyl)propyl]aniline improves their dispersion in natural rubber, enhancing the mechanical properties and degradation resistance of the resulting composite. researchgate.net Other research has focused on using this silane as a precursor to create raspberry-shaped polyaniline hollow microspheres and for the fabrication of biosensors. nih.gov

Table 1: Physicochemical Properties of this compound Derivatives

| Property | N-[3-(trimethoxysilyl)propyl]aniline | 4-(Trimethoxysilyl)aniline (B1266132) | Anilino-methyl-trimethoxysilane |

|---|---|---|---|

| CAS Number | 3068-76-6 chemicalbook.com | 33976-43-1 nih.gov | 77855-73-3 chemicalbook.com |

| Molecular Formula | C₁₂H₂₁NO₃Si smolecule.com | C₉H₁₅NO₃Si nih.gov | C₁₀H₁₇NO₃Si chemicalbook.com |

| Molecular Weight | 255.39 g/mol sigmaaldrich.com | 213.31 g/mol nih.gov | 227.33 g/mol chemicalbook.com |

| Appearance | Yellowish or Colorless clear liquid chemicalbook.com | - | - |

| Boiling Point | 310 °C chemicalbook.com | - | - |

| Density | 1.07 g/mL at 25 °C chemicalbook.com | - | - |

| Refractive Index | n20/D 1.506 chemicalbook.com | - | - |

Table 2: Comparison of Synthesis Methods for 4-(Trimethoxysilyl)aniline

| Method | Yield (%) | Temperature (°C) | Key Reagents | Scalability |

|---|---|---|---|---|

| Direct Silylation | 62 | 100 | NaOH, Toluene | Industrial |

| Grignard Reaction | 98 (crude) | 45–100 | Mg, THF | Moderate |

| Reductive Amination | 96 | 25 | H₂, Pd/C | Lab-scale |

| Sol-Gel Synthesis | 76 | 100 | HCl, Triblock copolymer | Specialized |

Data sourced from a comparative analysis of methods.

Structure

2D Structure

3D Structure

Properties

CAS No. |

34390-22-2 |

|---|---|

Molecular Formula |

C9H15NO3Si |

Molecular Weight |

213.31 g/mol |

IUPAC Name |

N-trimethoxysilylaniline |

InChI |

InChI=1S/C9H15NO3Si/c1-11-14(12-2,13-3)10-9-7-5-4-6-8-9/h4-8,10H,1-3H3 |

InChI Key |

LDWBQADKOUWRIR-UHFFFAOYSA-N |

SMILES |

CO[Si](NC1=CC=CC=C1)(OC)OC |

Canonical SMILES |

CO[Si](NC1=CC=CC=C1)(OC)OC |

Other CAS No. |

34390-22-2 |

Origin of Product |

United States |

Synthetic Methodologies for Trimethoxysilyl Aniline and Its Structural Isomers

Direct Alkoxysilane Functionalization Routes

Direct functionalization represents a fundamental approach to creating aniline-silane linkages. One common strategy involves the reaction of an aniline (B41778) derivative with a functionalized trimethoxysilane (B1233946) in the presence of a catalyst. ontosight.ai This can include the dehydrocoupling of amines and silanes, which forms a direct Si-N bond and produces hydrogen gas as the only byproduct, representing a sustainable synthetic route. rsc.org

Another method involves the lithiation of an aniline derivative, followed by a reaction with a silyl (B83357) chloride. This process uses a strong base, such as n-butyllithium, to deprotonate the aniline, creating a reactive intermediate that subsequently attacks the silicon atom of the silane (B1218182) precursor. While effective, these reactions often require anhydrous conditions and careful control of stoichiometry to achieve high yields and prevent side reactions. The reactivity in these methods can be highly dependent on the steric properties of both the amine and the silane. rsc.org

Sol-Gel Based Preparative Strategies for Modified Precursors

The sol-gel process provides a versatile route for preparing organically modified silica (B1680970) materials, including those functionalized with aniline groups. researchgate.netmdpi.com This strategy is often used to create modified precursors, such as aniline-modified silica particles, which can then be incorporated into larger composite systems. expresspolymlett.comepa.gov

A typical synthesis involves the base-catalyzed hydrolysis and co-condensation of a silica precursor, most commonly tetraethyl orthosilicate (B98303) (TEOS), with an organoalkoxysilane like N-[3-(Trimethoxysilyl)propyl]aniline (PAPTMS). expresspolymlett.comexpresspolymlett.comresearchgate.net The reaction is generally carried out in an alcohol solvent with a catalyst such as ammonia. mdpi.comresearchgate.net The PAPTMS molecules become integrated into the forming silica network, resulting in silica particles with aniline functionalities covalently bonded to the surface. researchgate.net This method allows for the creation of hybrid organic-inorganic materials that combine the robustness of a silica framework with the chemical reactivity of the aniline group. researchgate.netmdpi.com These aniline-modified silica particles have been shown to improve properties such as thermal stability and mechanical strength when mixed into polymer matrices. expresspolymlett.com

Advanced Catalytic Approaches for Aniline-Silane Linkage Formation

Significant progress has been made in developing advanced catalytic systems to facilitate the formation of aniline-silane linkages with high efficiency and selectivity. These methods often employ transition metal catalysts to enable reactions under milder conditions than traditional methods. rsc.orgcdnsciencepub.com

Dehydrocoupling reactions, which form Si-N bonds through the elimination of H₂, are a key area of research. rsc.org Various catalysts have been shown to be effective, including those based on ytterbium, calcium, and ruthenium. rsc.org For instance, a ruthenium catalyst featuring a polar Ru-S bond can activate Si-H bonds and facilitate the silylation of anilines without the need for a base or hydrogen acceptor. rsc.org Copper(I) chloride has also been utilized to catalyze the cross-dehydrocoupling of hydrosilanes with amines like aniline, providing a useful route to silazane compounds. cdnsciencepub.com More recently, iridium(I) catalysts have been employed for direct Si-H bond insertion reactions, allowing for the formation of α-silyl amides from amide-sulfoxonium ylides and various silanes. nih.gov

These catalytic approaches offer a more sustainable alternative to traditional syntheses that rely on corrosive chlorosilanes and generate stoichiometric salt waste. rsc.org

| Catalyst System | Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Ytterbium (Yb) or Calcium (Ca) Complexes | Si-N Dehydrocoupling | Aniline, Phenylsilane (PhSiH3) | Catalyst forms an active metal amido species; reaction rate is dependent on sterics. | rsc.org |

| Ruthenium (Ru) Complex with Ru-S bond | Dehydrogenative Coupling | Anilines, Silanes (e.g., Me2PhSiH) | Activates Si-H bonds via ligand cooperativity; proceeds without added base. | rsc.org |

| Copper(I) Chloride (CuCl) | Cross-Dehydrocoupling | Aniline, Phenylsilane | Provides a useful route to silazanes; reactivity is sufficient for simple molecules. | cdnsciencepub.com |

| Iridium(I) Complex ([Ir(COD)Cl]2) | Si-H Bond Insertion | Aniline-derived amide-sulfoxonium ylides, Trialkylsilanes | Forms α-silyl amides under mild conditions with high chemoselectivity. | nih.gov |

Preparative Routes for N-[3-(Trimethoxysilyl)propyl]aniline

N-[3-(Trimethoxysilyl)propyl]aniline (PAPTMS or TMSPA) is an isomer where the aniline nitrogen is linked to the silane via a propyl bridge. smolecule.com This structure allows it to function as an effective coupling agent, bonding with both organic polymers and inorganic substrates. smolecule.com

The most common synthetic method involves the direct reaction of aniline with (3-chloropropyl)trimethoxysilane under basic conditions. smolecule.com This nucleophilic substitution reaction yields the target compound with high purity. smolecule.com Analogous reactions using other halo-propyl derivatives, such as (3-iodopropyl)trimethoxysilane (B81993) or (3-bromopropyl)trimethoxysilane, have also been reported, often in the presence of a base to neutralize the resulting hydrohalic acid. tandfonline.com The reaction conditions can be varied to optimize yield and purity. tandfonline.com For example, studies have been conducted using different solvents and bases to drive the reaction to completion. tandfonline.com These preparative routes are foundational for producing the silane coupling agents used in surface modification and the creation of composite materials. smolecule.comgoogle.com

| Aniline Reactant | Silane Reactant | Conditions | Product | Reference |

|---|---|---|---|---|

| Aniline | (3-chloropropyl)trimethoxysilane | Basic conditions | N-[3-(Trimethoxysilyl)propyl]aniline | smolecule.com |

| N-methyl aniline | (3-iodopropyl)trimethoxysilane | Presence of a base (e.g., K2CO3) | N-methyl,N-(propyl-3-trimethoxysilyl) aniline | tandfonline.com |

| N-methyl aniline | (3-bromopropyl)trimethoxysilane | Excess N-methylaniline as base/solvent | N-methyl,N-(propyl-3-trimethoxysilyl) aniline | tandfonline.com |

Preparative Routes for 4-(Trimethoxysilyl)aniline (B1266132)

4-(Trimethoxysilyl)aniline, also known as p-aminophenyltrimethoxysilane, features a direct, covalent bond between the silicon atom and the para-carbon of the aniline ring. ontosight.ai This structure makes it a valuable intermediate for high thermal stability coupling agents. chemicalbook.comchemicalbook.com

One established synthetic route involves a Grignard-like mechanism. In this procedure, a starting material like 4-iodoaniline (B139537) reacts with magnesium in a solvent such as tetrahydrofuran (B95107) (THF) to form an organomagnesium intermediate. This intermediate then reacts with a silane precursor, such as tetramethoxysilane (B109134), to yield 4-(trimethoxysilyl)aniline after purification. researchgate.net An alternative, but related, method involves first protecting the amine group of p-bromoaniline, for instance as N,N-bis(trimethylsilyl)-p-bromoaniline, before forming the Grignard reagent with magnesium. This reagent is then reacted with tetramethoxysilane, followed by a deprotection step with methanol (B129727) to reveal the amine and yield the final product. researchgate.net These multi-step syntheses provide access to aromatic silanes that are not easily prepared through other means. researchgate.net

| Starting Material | Key Reagents | Solvent | Key Steps | Yield | Reference |

|---|---|---|---|---|---|

| 4-Iodoaniline | Magnesium (Mg), Trimethoxysilane | Tetrahydrofuran (THF) | Formation of Grignard-like reagent, reaction with silane, column purification. | 29% | |

| N,N-bis(trimethylsilyl)-p-bromoaniline | Magnesium (Mg), Tetramethoxysilane, Methanol (MeOH) | Tetrahydrofuran (THF) | Formation of Grignard reagent, reaction with tetramethoxysilane, deprotection with methanol. | Not specified | researchgate.net |

Mechanistic Insights into the Chemical Transformations of Trimethoxysilyl Aniline Derivatives

Hydrolysis and Condensation Kinetics of Trimethoxysilyl Groups

The transformation of (Trimethoxysilyl)aniline derivatives into a solid material is primarily driven by the hydrolysis and subsequent condensation of the trimethoxysilyl groups. This sol-gel process involves a series of reactions that can be influenced by several factors, including pH, water concentration, catalysts, and solvents. nih.govresearchgate.netcolab.ws The amine functionality within the aniline (B41778) moiety can itself catalyze the reactions, giving aminosilanes unique reactivity profiles compared to other alkoxysilanes. nih.govresearchgate.net

Hydrolysis: The methoxy (B1213986) groups (-OCH₃) on the silicon atom are replaced by hydroxyl groups (-OH) through reaction with water, producing methanol (B129727) as a byproduct. google.com ≡Si-OCH₃ + H₂O ⇌ ≡Si-OH + CH₃OH

Condensation: The newly formed silanol (B1196071) groups (Si-OH) react with each other or with remaining methoxy groups to form stable siloxane bridges (Si-O-Si), releasing water or methanol. ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O ≡Si-OH + CH₃O-Si≡ ⇌ ≡Si-O-Si≡ + CH₃OH

The kinetics of these reactions are critical. Generally, hydrolysis is rapid under acidic or basic conditions and slowest at a neutral pH. arxiv.org Conversely, the condensation reaction is fastest in basic conditions and slowest at low pH. core.ac.uk For aminosilanes, the hydrolysis can be very rapid; for example, one study on an aminosilane (B1250345) reported a first-order hydrolysis time constant of approximately 1.6 minutes. arxiv.org

Table 1: Factors Influencing Hydrolysis and Condensation Kinetics of Aminosilanes

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Scientific Rationale & Findings |

| pH | Increases under acidic (pH < 4) and basic (pH > 10) conditions; minimum at pH ≈ 7. arxiv.orgcore.ac.uk | Increases with pH; slowest under acidic conditions. core.ac.uk | Acid catalysis involves protonation of the alkoxy group, while base catalysis involves nucleophilic attack on the silicon atom. The amine group of aminosilanes can self-catalyze the reaction. nih.govd-nb.info |

| Water/Silane (B1218182) Ratio | Increases with water concentration up to a point, then can inhibit the reaction. scielo.br | Depends on the concentration of available silanol groups. | Stoichiometrically, water is required for hydrolysis. However, excess water can dilute reactants or affect solubility, slowing the overall process. |

| Catalyst | Acids, bases, and organometallics (e.g., tin compounds) can significantly accelerate the reaction. colab.ws | Acids and bases also catalyze condensation. | Catalysts provide alternative, lower-energy reaction pathways. The amine group in aminosilanes can act as an internal catalyst. nih.gov |

| Solvent | The type of solvent (e.g., ethanol (B145695), toluene) affects reaction rates. nih.govresearchgate.net | Solvent polarity and ability to form hydrogen bonds influence the stability of intermediates and transition states. | The presence of an alcohol solvent like ethanol can delay hydrolysis. colab.ws Anhydrous conditions are necessary to prevent premature hydrolysis and condensation. |

Hydrolysis of the trimethoxysilyl group proceeds in a stepwise manner, creating a series of silanol intermediates. google.com For a this compound molecule, represented as R-Si(OCH₃)₃, the following intermediates are formed:

R-Si(OCH₃)₂(OH) - Monohydrolyzed silane

R-Si(OCH₃)(OH)₂ - Dihydrolyzed silane

R-Si(OH)₃ - Trihydrolyzed silane (silanetriol)

These silanol intermediates are the primary reactive species that lead to network formation. Their stability and concentration are heavily dependent on the reaction conditions. In aqueous solutions, the silanols produced from aminosilanes can be more stable compared to those formed in alcoholic solvent mixtures, where they are more susceptible to self-condensation. researchgate.netcolab.ws The reactivity of the silanol groups allows them to condense with each other or to bond with hydroxyl groups on the surface of inorganic substrates (like silica (B1680970) or metal oxides), which is fundamental to their function as coupling agents. smolecule.com

The condensation of silanol intermediates leads to the formation of a three-dimensional inorganic polymer network composed of siloxane (Si-O-Si) bonds. nih.gov The structure of this network dictates the mechanical and thermal properties of the final hybrid material. The development of the network can be monitored using solid-state ²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between different silicon environments based on their degree of condensation. epa.gov

The notation Tⁿ is used to describe the connectivity of the silicon atom in these networks, where 'T' signifies a trifunctional silicon atom (as in R-SiO₃) and 'n' represents the number of bridging oxygen atoms (siloxane bonds) connected to it.

T⁰: Monomeric, unreacted R-Si(OCH₃)₃

T¹: A silicon atom with one Si-O-Si bond (e.g., in dimers or at the end of a chain)

T²: A silicon atom with two Si-O-Si bonds (e.g., within a linear chain)

T³: A fully condensed silicon atom with three Si-O-Si bonds (a cross-linking point)

Table 2: Representative ²⁹Si NMR Chemical Shifts for Siloxane Network Analysis

| Silicon Species | Notation | Typical Chemical Shift Range (ppm) | Structural Interpretation |

| Monohydroxysilane | T⁰(OH) | -40 to -42 | Initial hydrolysis product |

| Dihydroxysilane | T⁰(OH)₂ | -48 to -50 | Intermediate hydrolysis product |

| Trihydroxysilane | T⁰(OH)₃ | -57 to -59 | Fully hydrolyzed, un-condensed monomer |

| End-groups | T¹ | -45 to -50 | Silicon atom linked to one other silicon atom via an oxygen bridge |

| Linear chain units | T² | -55 to -62 | Silicon atom linked to two other silicon atoms |

| Cross-linking sites | T³ | -65 to -70 | Fully condensed silicon atom linked to three other silicon atoms |

| Note: Chemical shifts are approximate and can vary based on the specific molecule and experimental conditions. Data compiled from studies on similar aminosilanes. researchgate.net |

Amine-Group Reactivity and Associated Reaction Pathways

The aniline moiety in this compound provides organic reactivity, which can be exploited to build the polymer component of the hybrid material. The amine group can act as a nucleophile or participate in polymerization reactions, enabling the formation of a wide range of structures. nih.gov

The lone pair of electrons on the nitrogen atom of the aniline group allows it to act as a nucleophile in substitution reactions. core.ac.uk This reactivity can be used to graft other molecules onto the aniline ring or to form new linkages. The nucleophilicity of the nitrogen can be enhanced by silylation. core.ac.uk

One common reaction is acylation, where the N-silylated amine reacts with an acid chloride to form an amide. This reaction proceeds efficiently under neutral conditions. core.ac.uk Another example involves the reaction of N-silylated anilines with alcohols or other amines. For instance, N-[chloro(diorganyl)silyl]anilines have been shown to react with isopropanol (B130326) and isopropylamine, resulting in the substitution of the chlorine atom with an isopropoxy or isopropylamino group, respectively. researchgate.net

A particularly relevant reaction for creating cross-linked systems is the formation of urea (B33335) linkages. Bifunctional organosilanes like N,N'-Bis(3-trimethoxysilylpropyl)urea are synthesized via nucleophilic substitution, where the amine groups of an aminosilane attack the carbonyl carbon of a urea derivative. This demonstrates that the amine group on a this compound derivative can react with isocyanates or other carbonyl compounds to form urea or urethane (B1682113) bonds, introducing additional cross-linking points into the material.

The aniline group can undergo oxidative polymerization to form polyaniline (PANI), a well-known conducting polymer. nih.gov This reaction is central to the formation of conductive organic-inorganic hybrid materials from this compound precursors. epa.govexpresspolymlett.com A common method is the in-situ chemical oxidative polymerization of aniline monomers on the surface of silica particles that have been pre-functionalized with an aminosilane like N-[3-(trimethoxysilyl)propyl]aniline. epa.govexpresspolymlett.cominorgchemres.org

The process typically involves two stages:

Surface Modification: An inorganic substrate (e.g., silica nanoparticles) is treated with the this compound derivative. The trimethoxysilyl group hydrolyzes and condenses to form covalent siloxane bonds with the hydroxyl groups on the silica surface, effectively tethering the aniline moiety to the substrate. epa.govgoogle.com

In-situ Polymerization: Aniline monomer is added to a dispersion of the modified silica, along with an oxidizing agent such as ammonium (B1175870) persulfate (APS), in an acidic medium. nih.govresearchgate.net The aniline monomers are adsorbed onto the functionalized surface and subsequently polymerize, forming a polyaniline layer that is covalently grafted to the silica particles. epa.gov

This approach creates a core-shell structure with an inorganic core and a conductive polymer shell, where the this compound derivative acts as the crucial link between the two phases. expresspolymlett.com The resulting hybrid materials combine the mechanical and thermal stability of silica with the electrical properties of polyaniline. nih.gov

Cross-linking Mechanisms in this compound-Based Systems

The formation of a stable, robust material from this compound precursors relies on the development of a cross-linked network. In these systems, cross-linking occurs through a "dual-curing" or hybrid mechanism that involves simultaneous or sequential reactions of both the inorganic and organic functional groups. google.comresearchgate.netmdpi.com

The primary cross-linking mechanism is the hydrolysis and condensation of the trimethoxysilyl groups, as detailed in section 3.1.2. This process forms a rigid, three-dimensional inorganic network of Si-O-Si bonds. nasa.gov

Concurrently, the aniline functional groups can undergo their own set of reactions to form an organic polymer network. This can occur through:

Polymerization: Oxidative polymerization of the aniline groups creates polyaniline chains that entangle and interact, forming a continuous organic phase. nih.gov

Nucleophilic Addition/Substitution: The amine groups can react with other complementary functional groups present in the formulation (e.g., epoxides, isocyanates) to form covalent cross-links. researchgate.netorganic-chemistry.org For example, reaction with a di-isocyanate would create urea linkages, effectively stitching the polymer chains together.

The this compound molecule acts as a molecular bridge, ensuring covalent bonding between the inorganic (siloxane) and organic (polyaniline or other polymer) networks. smolecule.commdpi.com This integration at the molecular level prevents phase separation and results in a synergistic improvement of properties, such as enhanced mechanical strength, thermal stability, and adhesion. researchgate.net The final structure is a true organic-inorganic hybrid interpenetrating polymer network (IPN), where two distinct networks are interlaced and chemically bonded to each other. nih.gov

Advanced Characterization Techniques for Structural Elucidation and Property Assessment of Trimethoxysilyl Aniline Materials

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful non-destructive technique for identifying functional groups and probing the molecular structure of (trimethoxysilyl)aniline-based materials.

Fourier Transform Infrared (FTIR) Spectroscopy is instrumental in confirming the successful grafting or polymerization of this compound. The FTIR spectrum exhibits characteristic absorption bands corresponding to specific molecular vibrations. Key peaks for materials incorporating (trimethysilyl)aniline include:

N-H Stretching: Bands in the region of 3300-3500 cm⁻¹ are characteristic of the amine group. libretexts.org

C-H Stretching: Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the propyl chain is observed in the 2800-3000 cm⁻¹ range.

C=C Stretching: Aromatic ring vibrations are indicated by peaks at approximately 1600 cm⁻¹ and 1430-1500 cm⁻¹. libretexts.org

Si-O-C Stretching: The presence of the methoxysilyl group is confirmed by strong absorptions around 1085-1193 cm⁻¹. researchgate.net

Si-O-Si Stretching: Following hydrolysis and condensation, the formation of a polysiloxane network is evidenced by a broad and strong band in the 1000–1100 cm⁻¹ region.

The disappearance or shifting of the Si-O-C peaks, coupled with the appearance of the Si-O-Si band, provides clear evidence of the hydrolysis and condensation reactions of the trimethoxysilyl group. researchgate.net

Raman Spectroscopy complements FTIR by providing information on non-polar bonds and is particularly useful for studying the carbon backbone and aromatic structures. Characteristic Raman peaks can further confirm the structure of this compound materials.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Amine) | Stretching | 3300-3500 | libretexts.org |

| C-H (Aromatic) | Stretching | 3000-3100 | |

| C-H (Aliphatic) | Stretching | 2800-3000 | |

| C=C (Aromatic) | Stretching | ~1600 and 1430-1500 | libretexts.org |

| Si-O-C | Stretching | 1085-1193 | researchgate.net |

| Si-O-Si | Stretching | 1000-1100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Applications of ¹H, ¹³C, and ²⁹Si NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound and its derivatives in both liquid and solid states. nih.gov

¹H NMR: Proton NMR provides information on the hydrogen atoms within the molecule. For 4-(Trimethoxysilyl)aniline (B1266132), characteristic signals include the aromatic protons, the amine protons, and the methoxy (B1213986) protons. For instance, in CDCl₃, the aromatic protons appear as doublets around δ 7.53 ppm and δ 6.63 ppm, while the methoxy protons are observed as a singlet. ambeed.com

¹³C NMR: Carbon-13 NMR helps to identify the different carbon environments. The spectrum of 4-(Trimethoxysilyl)aniline would show distinct peaks for the aromatic carbons and the methoxy carbons. ambeed.com Solid-state ¹³C NMR is particularly useful for characterizing the structure of crosslinked materials. tandfonline.com

²⁹Si NMR: Silicon-29 NMR is crucial for studying the hydrolysis and condensation of the trimethoxysilyl groups. tandfonline.comnih.gov The chemical shift of the silicon atom changes significantly depending on its local environment. Different silicon species, such as the monomer (T⁰), the hydrolyzed monomer (T¹), and various condensed structures (T², T³), can be identified and quantified. researchgate.net The chemical shifts for silicon atoms bonded to four carbon atoms are typically found between -4 and +20 ppm. pascal-man.com

| Nucleus | Compound/Group | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Aromatic-H in 4-(Trimethoxysilyl)aniline | ~6.6-7.6 | ambeed.com |

| ¹³C | Aromatic-C in 4-(Trimethoxysilyl)aniline | ~114-155 | ambeed.com |

| ²⁹Si | Monomeric this compound (T⁰) | -40 to -50 | rsc.org |

| ²⁹Si | Condensed Siloxane (T³, fully condensed) | -60 to -70 |

Electron Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological and Nanostructural Analysis

Electron microscopy techniques are vital for visualizing the surface morphology and internal nanostructure of materials derived from this compound.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography. It is used to examine the morphology of films, coatings, and particles. For instance, SEM can reveal the surface texture of a this compound-modified silica (B1680970), showing changes in roughness and porosity upon functionalization. mdpi.com

Transmission Electron Microscopy (TEM) allows for the observation of the internal structure of materials at the nanoscale. TEM is particularly useful for characterizing the dispersion of this compound-modified nanoparticles within a polymer matrix or for visualizing the pore structure of mesoporous silica functionalized with this silane (B1218182). acs.orgresearchgate.net

Thermal Analysis: Thermogravimetric Analysis (TGA) for Degradation and Stability Profiles

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability and degradation behavior of this compound-based materials. By monitoring the mass loss of a sample as a function of temperature, TGA can determine the temperatures at which different components of the material decompose. This is crucial for understanding the thermal limits of these materials in various applications. For example, TGA can quantify the amount of silane grafted onto a substrate by measuring the mass loss associated with the organic moiety at elevated temperatures. mdpi.com The thermal stability of copolymers containing (trimethoxysilyl)propyl methacrylate (B99206) increases with a higher amount of the functional monomer. mdpi.com

X-ray Diffraction (XRD) for Crystalline Structure and Interlayer Spacing Determination

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials and for measuring the interlayer spacing in layered materials like clays (B1170129) modified with this compound.

When this compound is intercalated into the layers of clays such as montmorillonite (B579905), the basal spacing (d-spacing) increases. conicet.gov.ardaneshyari.com This increase, which can be precisely measured by XRD, confirms the successful intercalation of the silane molecules between the clay platelets. conicet.gov.ar For example, the d(001) peak of montmorillonite shifts to a lower angle upon modification, indicating an expansion of the interlayer space. mdpi.com In some cases, the long-range order of mesoporous hexagonal channels in materials like SBA-15 is retained after functionalization with N-[3-(trimethoxysilyl)propyl]aniline. researchgate.net

| Material | Modification | Observation | Reference |

|---|---|---|---|

| Montmorillonite Clay | Intercalation with this compound | Increase in d(001) basal spacing | conicet.gov.ar |

| SBA-15 Mesoporous Silica | Functionalization with N-[3-(trimethoxysilyl)propyl]aniline | Retention of hexagonal channel order | researchgate.net |

Surface Science Techniques: Contact Angle Goniometry, Porosimetry, and Brunauer-Emmett-Teller (BET) Surface Area Analysis

Surface science techniques are essential for characterizing the surface properties of materials modified with this compound, which are critical for applications involving adhesion, wetting, and catalysis.

Contact Angle Goniometry: This technique measures the contact angle of a liquid droplet on a solid surface, providing a quantitative measure of surface wettability. sindin.com The modification of a surface with this compound, which contains both hydrophobic (phenyl) and hydrophilic (amine) components, can alter the surface energy and thus the contact angle. iaea.orgdataphysics-instruments.com An increase in hydrophobicity is often observed after silanization.

Porosimetry and Brunauer-Emmett-Teller (BET) Surface Area Analysis: These methods are used to determine the specific surface area, pore volume, and pore size distribution of porous materials. mdpi.comsemanticscholar.org When this compound is grafted onto a porous support like silica gel or mesoporous silica, a decrease in the BET surface area, pore volume, and pore diameter is typically observed. researchgate.netmdpi.com This is due to the occupation of the pores by the silane molecules. researchgate.net

| Technique | Parameter Measured | Effect of this compound Modification | Reference |

|---|---|---|---|

| Contact Angle Goniometry | Wettability (Contact Angle) | Alteration of surface energy, often increased hydrophobicity | iaea.orgdataphysics-instruments.com |

| BET/Porosimetry | Surface Area, Pore Volume, Pore Size | Decrease due to pore filling | researchgate.netmdpi.com |

Electrochemical Characterization Methods for Redox Properties and Sensing Applications

Electrochemical methods are employed to investigate the redox properties of materials containing this compound, particularly when it is incorporated into electroactive polymers like polyaniline. These techniques are also fundamental for developing and characterizing electrochemical sensors.

Cyclic Voltammetry (CV) is a widely used technique to study the electrochemical behavior of these materials. For polyaniline films modified with this compound, CV can reveal the characteristic redox peaks corresponding to the transitions between different oxidation states of the polymer (leucoemeraldine, emeraldine, and pernigraniline). electrochemsci.orgconicet.gov.ar The stability and reversibility of these redox processes can be assessed through repeated cycling. electrochemsci.orgresearchgate.net The incorporation of the silane moiety can influence the electrochemical properties and stability of the resulting film. These materials have potential applications in the development of sensors and biosensors due to their stable electrochemical response. electrochemsci.orgscience.gov

Applications of Trimethoxysilyl Aniline Derivatives in Advanced Functional Materials and Nanotechnology

Interfacial Engineering and Surface Modification Strategies

The ability of (trimethoxysilyl)aniline derivatives to modify surfaces and promote adhesion is central to their utility in creating robust and high-performance composite materials. These strategies are pivotal in tailoring the interface between different material phases to achieve desired macroscopic properties.

Silane (B1218182) Coupling Agent Functionality in Organic-Inorganic Composites and Adhesion Promotion

This compound and its derivatives function as highly effective silane coupling agents, enhancing the interfacial adhesion between inorganic fillers or substrates and organic polymer matrices. The mechanism of action involves the hydrolysis of the trimethoxysilyl groups in the presence of moisture to form reactive silanol (B1196071) groups (-Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic materials, such as glass, silica (B1680970), and metal oxides, forming stable covalent bonds (Si-O-Inorganic).

Simultaneously, the aniline (B41778) group at the other end of the molecule can interact and react with the organic polymer matrix. This dual reactivity creates a strong and durable chemical bridge across the interface, which is more resistant to environmental factors like moisture and temperature than simple physical adhesion. This improved interfacial bonding leads to more efficient stress transfer from the polymer matrix to the reinforcing filler, thereby significantly enhancing the mechanical properties of the composite material, including its strength, stiffness, and toughness.

The effectiveness of these silane coupling agents is dependent on the specific chemical nature of both the inorganic surface and the polymer matrix. The aniline functionality, for instance, can readily react with epoxy resins or be incorporated into polyurethane and polyimide systems, making this compound derivatives particularly suitable for these types of composites.

Enhanced Dispersion and Antidegradation in Polymer Matrices (e.g., Natural Rubber Composites)

In the context of polymer composites, particularly those based on natural rubber (NR), the proper dispersion of reinforcing fillers like silica is paramount to achieving optimal performance. The inherent incompatibility between hydrophilic silica and hydrophobic rubber often leads to filler agglomeration, which can act as stress concentration points and detrimentally affect the mechanical properties of the vulcanizates.

Research has demonstrated that the modification of silica particles with N-[3-(trimethoxysilyl)propyl]aniline can significantly improve their dispersion within a natural rubber matrix. This surface treatment increases the hydrophobicity of the silica particles, reducing their tendency to self-aggregate and promoting a more uniform distribution throughout the rubber. This enhanced dispersion leads to a more effective reinforcement of the rubber matrix.

Furthermore, the incorporation of aniline-functionalized silica has been shown to impart antidegradation properties to natural rubber composites. The aniline moiety can act as an antioxidant, protecting the rubber from degradation induced by factors such as heat, oxygen, and ozone. This results in improved thermal stability and longevity of the composite material. The table below summarizes the enhanced properties of natural rubber composites containing silica modified with N-[3-(trimethoxysilyl)propyl]aniline compared to those with unmodified silica.

| Property | Unmodified Silica in NR | N-[3-(trimethoxysilyl)propyl]aniline Modified Silica in NR |

| Dispersion | Poor, significant agglomeration | Improved, more uniform distribution |

| Modulus at 300% elongation | Lower | Higher |

| Hardness | Lower | Higher |

| Abrasion Resistance | Lower | Higher |

| Compression Set | Higher | Lower |

| Thermal Stability | Lower initial decomposition temperature | Higher initial decomposition temperature |

| Ozone Resistance | Lower | Retarded degradation |

This table presents a qualitative comparison based on research findings. Specific quantitative improvements can vary depending on the exact formulation and processing conditions.

Surface Functionalization of Metal Oxides and Ceramic Powders (e.g., Barium Titanate)

The principles of surface modification using this compound derivatives extend to a wide range of metal oxides and ceramic powders, with barium titanate (BaTiO₃) being a notable example. Barium titanate is a ceramic material with a high dielectric constant, making it a valuable filler for producing polymer composites used in electronic applications, such as capacitors and embedded devices.

A key challenge in the fabrication of these composites is achieving a high loading of well-dispersed BaTiO₃ particles within the polymer matrix without compromising the material's processability and mechanical integrity. Surface functionalization of BaTiO₃ nanoparticles with silane coupling agents is a common strategy to address this issue. While direct studies on this compound are limited, research on analogous silanes like 3-(trimethoxysilyl)propyl methacrylate (B99206) (TMSPM) provides valuable insights.

Modification of Porous Materials for Adsorption and Separation Technologies

The high surface area and tunable pore structures of porous materials, such as mesoporous silica (e.g., MCM-41), make them excellent candidates for applications in adsorption and separation. The performance of these materials can be significantly enhanced by functionalizing their surfaces with specific chemical groups that can selectively interact with target molecules.

N-[3-(trimethoxysilyl)propyl]aniline has been successfully employed to functionalize the surface of mesoporous silica for the removal of heavy metal ions from aqueous solutions. The functionalization is typically achieved through a co-condensation method, where the organosilane is introduced during the synthesis of the porous silica, or by post-synthesis grafting onto the pre-formed silica structure.

The aniline groups introduced onto the surface of the mesoporous silica act as active sites for the adsorption of heavy metal ions such as chromium(VI), arsenic(V), lead(II), and mercury(II). The lone pair of electrons on the nitrogen atom of the aniline group can coordinate with the metal ions, leading to their effective removal from the solution. The efficiency of the adsorption process is influenced by factors such as the pH of the solution and the textural properties of the functionalized material, including its surface area, pore volume, and pore diameter. Research has shown that the adsorption capacity of these functionalized materials for heavy metals is significantly higher compared to their unmodified counterparts.

Fabrication of Organic-Inorganic Hybrid Materials and Nanostructures

The sol-gel process, in conjunction with the dual reactivity of this compound derivatives, enables the synthesis of novel organic-inorganic hybrid materials where the organic and inorganic components are integrated at the molecular level.

Synthesis and Functional Properties of Silica-Polyaniline Hybrid Systems

Silica-polyaniline (SiO₂-PANI) hybrid materials have garnered considerable interest due to their potential to combine the desirable properties of both components: the processability, conductivity, and electrochemical activity of polyaniline with the thermal stability, mechanical strength, and chemical resistance of silica.

One promising approach to synthesizing these hybrid materials involves the use of this compound derivatives. In this method, the this compound can act as a precursor that is first incorporated into a silica network via the sol-gel process. The hydrolysis and condensation of the trimethoxysilyl groups lead to the formation of a silica backbone to which the aniline moieties are covalently attached.

Subsequently, these aniline-functionalized silica particles can serve as seeds for the in-situ polymerization of aniline monomers. This results in the growth of polyaniline chains from the surface of the silica particles, leading to a core-shell structure or an interpenetrating network, depending on the reaction conditions. This synthetic strategy ensures a strong covalent linkage between the polyaniline and the silica, which can lead to enhanced thermal stability and improved mechanical properties compared to simple physical blends.

The functional properties of these silica-polyaniline hybrid materials are highly dependent on their morphology and the degree of interaction between the two phases. The electrical conductivity of the hybrid, for instance, is influenced by the concentration and connectivity of the polyaniline phase. Spectroscopic analyses, such as Fourier-transform infrared (FTIR) spectroscopy, can be used to confirm the covalent bonding between the silane and the silica, as well as the presence of the characteristic vibrational modes of polyaniline. The morphology of these hybrid materials, often characterized by techniques like scanning electron microscopy (SEM) and transmission electron microscopy (TEM), reveals the distribution and structure of the polyaniline within the silica matrix. These materials hold promise for a variety of applications, including conductive coatings, sensors, and materials for electromagnetic interference (EMI) shielding.

Role as Precursors in Sol-Gel Processing for Tailored Material Characteristics

The sol-gel process is a versatile method for producing a wide variety of ceramic and glass materials, as well as organic-inorganic hybrid materials. tycorun.comthaiscience.info One of the key advantages of this process is the ability to control the chemical composition of the precursor solution, which in turn allows for the fabrication of materials in various forms such as monoliths, thin films, fibers, and powders. tycorun.com The process generally involves the hydrolysis and condensation of metal alkoxides or inorganic salts to form a sol, which then evolves into a gel. tycorun.com

This compound derivatives are excellent precursors for sol-gel processing due to the presence of the trimethoxysilyl group, which can undergo hydrolysis and condensation reactions to form a stable siloxane (Si-O-Si) network. researchgate.net The aniline group, on the other hand, imparts organic functionality to the resulting material. This dual nature allows for the creation of hybrid materials that combine the desirable properties of both inorganic glasses (e.g., thermal stability, mechanical strength) and organic polymers (e.g., flexibility, functionality). thaiscience.info

By carefully controlling the reaction conditions, such as pH, temperature, and the ratio of reactants, it is possible to tailor the final properties of the material. llnl.gov For instance, the degree of cross-linking and the porosity of the resulting silica network can be finely tuned. The incorporation of the aniline functionality opens up possibilities for further chemical modifications and applications, such as in sensors and conductive polymers.

Assembly of Layered Hybrid Architectures with Bridged Silsesquioxanes

Bridged silsesquioxanes are a class of hybrid organic-inorganic materials that are formed from organosilane precursors containing two or more trialkoxysilyl groups attached to an organic bridging group. azregents.edu These materials can be designed at the molecular level to create highly ordered, layered architectures with specific functionalities.

This compound derivatives can be used to create bridged silsesquioxanes where the aniline-containing group acts as the organic bridge between the silica-like networks. This allows for the facile formation of network polymers and gels with a high degree of chemical functionality. azregents.edu The resulting materials possess a unique combination of properties, including improved thermal stability and second-order nonlinear optical (NLO) properties. For example, thin films of polysilsesquioxanes derived from 4-nitro-N,N-bis[(3-triethoxysilyl)propyl]aniline have demonstrated significant NLO activity. researchgate.net

The ability to engineer these materials at the molecular level allows for precise control over their structure and, consequently, their properties. This makes them highly attractive for applications in areas such as photonics, electronics, and catalysis.

Engineering of Cross-Linked Silica-Based Aerogels

Silica aerogels are a class of ultralight, highly porous materials with exceptional thermal insulation properties and a large surface area. llnl.gov However, native silica aerogels are often mechanically fragile. The mechanical properties of silica aerogels can be significantly improved by cross-linking the silica backbone with polymers.

Amine-modified silica aerogels, prepared by the co-polymerization of a silica precursor like tetramethoxysilane (B109134) (TMOS) with an aminosilane (B1250345) such as aminopropyltriethoxysilane (APTES), can be effectively cross-linked. nasa.govbohrium.commst.edu The amine groups on the surface of the aerogel act as anchor points for cross-linking agents, such as epoxies. nasa.govbohrium.commst.edu This cross-linking results in a conformal coating on the skeletal nanoparticles of the aerogel, leading to a significant increase in strength and stiffness, with the strength potentially increasing by more than two orders of magnitude. nasa.govbohrium.commst.edu

While the specific use of this compound in this context is not detailed in the provided results, its amine functionality makes it a suitable candidate for modifying silica aerogels in a similar manner to APTES. By incorporating this compound into the aerogel structure, it would be possible to introduce aniline-specific functionalities, which could be exploited for applications in sensing or as a precursor for conductive aerogels. The extent of improvement in mechanical properties can be tailored by controlling variables such as the concentration of the aminosilane, the type and concentration of the cross-linking agent, and the curing conditions. nasa.govbohrium.commst.edu

| Precursor System | Cross-linking Agent | Resulting Material | Key Improvement |

| TMOS and APTES | Di-, tri-, and tetra-functional epoxies | Cross-linked amine-modified silica aerogel | Strength increased by over two orders of magnitude. nasa.govbohrium.commst.edu |

| TEOS and DMDES with APTES or BTMSPA | Epoxy | Polymer reinforced silica aerogel | Improved elastic recovery. rsc.org |

Preparation of Polymeric Hollow Microspheres and Core-Shell Architectures

Hollow microspheres and core-shell structures have garnered significant interest due to their unique properties, including low density, high surface area, and encapsulation capabilities. mdpi.comnih.gov The sol-gel method is a powerful technique for the preparation of such architectures. mdpi.comnih.gov

In a typical process to create hollow polymer@silica microspheres, a polymeric core is first synthesized, which can then be coated with a silica shell using a sol-gel process involving a silica precursor. mdpi.comnih.gov The thickness and density of the silica shell can be precisely controlled by adjusting the reaction parameters. mdpi.comnih.gov Subsequently, the polymeric core can be removed, for instance by calcination or solvent extraction, to yield hollow silica microspheres.

This compound can be employed in the sol-gel step to form a functionalized silica shell. The presence of the aniline groups on the surface of the microspheres can then be used for further functionalization or to impart specific properties, such as conductivity or sensitivity to pH. These functionalized hollow microspheres and core-shell structures have potential applications in drug delivery, catalysis, and as lightweight fillers in composites. nih.gov

Development of Electroactive, Electrochromic, and pH-Sensitive Materials

N-(3-(Trimethoxysilyl)propyl)aniline (TMSPA) is recognized as a precursor to a pH-sensitive silica-polyaniline hybrid material that exhibits both electroactive and electrochromic properties. sigmaaldrich.cnchemicalbook.com This is due to the inherent properties of the polyaniline (PANI) backbone that is formed upon polymerization of the aniline moiety.

Poly(N-[3-(Trimethoxysilyl)propyl]aniline) Films and Their Performance Characteristics

The polymerization of N-[3-(Trimethoxysilyl)propyl]aniline (TMSPA) leads to the formation of poly(N-[3-(Trimethoxysilyl)propyl]aniline) (poly(TMSPA)). This polymer combines the conductivity and electrochromism of polyaniline with the processability and film-forming properties of silicones. The trimethoxysilyl groups can undergo hydrolysis and condensation to form a cross-linked network, resulting in robust and stable films.

These films are electroactive, meaning their conductivity can be reversibly switched by applying an electrical potential. They are also electrochromic, exhibiting a change in color in response to an electrical stimulus. Furthermore, the aniline nitrogen atoms in the polymer backbone can be protonated or deprotonated, making the material sensitive to changes in pH. These properties make poly(TMSPA) films promising for applications in chemical sensors, electrochromic devices (smart windows), and antistatic coatings.

Integration into Electrochemical Sensor Platforms

The unique properties of poly(TMSPA) make it an excellent material for the development of electrochemical sensors. For instance, poly(TMSPA) can be used to coat electrodes, enhancing their sensitivity and selectivity towards specific analytes.

A notable example is the fabrication of an electrode for the sensing of hydrogen peroxide. In this application, gold nanorods (AuNRs) are coated with poly(TMSPA). sigmaaldrich.cn This polymer coating can then be used to immobilize enzymes, such as horseradish peroxidase. The resulting modified electrode can be used for the electrochemical detection of hydrogen peroxide with high sensitivity. sigmaaldrich.cn The electroactive nature of the poly(TMSPA) facilitates electron transfer, while the porous structure of the polymer matrix allows for the efficient interaction of the analyte with the immobilized enzyme.

| Sensor Component | Analyte | Key Feature of this compound Derivative |

| Poly(TMSPA) coated gold nanorods | Hydrogen Peroxide | Facilitates enzyme immobilization and electron transfer for electrochemical detection. sigmaaldrich.cn |

Therefore, it is not possible to provide a detailed and scientifically accurate article on the "" focusing on the subsections "5.4. Catalytic Applications of this compound Modified Systems," "5.4.1. Support for Heterogeneous Catalysis in Biphasic Reaction Systems," and "5.4.2. Involvement in Dual-Catalytic and Photoredox Processes" as per the provided outline.

General information on related topics such as the use of other aminosilanes for surface functionalization, the principles of biphasic catalysis, and photoredox/dual-catalytic reactions involving other aniline derivatives exists. However, in adherence to the strict instruction to focus solely on "this compound" and the specified subsections, no relevant detailed research findings or data tables could be generated.

Compound Names Mentioned

Theoretical and Computational Investigations of Trimethoxysilyl Aniline Systems

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have proven to be invaluable tools for elucidating the electronic structure and predicting the reactivity of (Trimethoxysilyl)aniline. nih.govscispace.comrsc.org These computational methods allow for a detailed examination of molecular properties that govern the chemical behavior of this important organosilane.

DFT calculations provide insights into the distribution of electrons within the this compound molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Furthermore, DFT can be used to calculate Mulliken charges, which provide an approximation of the partial atomic charges within the molecule. This information is vital for understanding electrostatic interactions and identifying potential sites for nucleophilic or electrophilic attack. For instance, the nitrogen atom of the aniline (B41778) group and the oxygen atoms of the trimethoxysilyl group are expected to carry partial negative charges, making them susceptible to electrophilic attack, while the silicon atom is expected to be electrophilic.

Reactivity descriptors, such as global and local softness, and the Fukui function, can also be derived from DFT calculations. These descriptors help in predicting the most likely sites for chemical reactions to occur. For example, studies on similar aniline derivatives have shown that the electronic nature of substituents on the aromatic ring significantly influences the reactivity of the molecule. science.gov

Table 1: Representative DFT-Calculated Parameters for Aniline Derivatives (Illustrative)

| Parameter | Value | Significance |

| HOMO Energy | -5.5 eV | Electron-donating ability |

| LUMO Energy | -0.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.0 eV | Chemical stability and reactivity |

| Mulliken Charge on N | -0.8 e | Nucleophilic character |

| Mulliken Charge on Si | +1.2 e | Electrophilic character |

Note: The values in this table are illustrative and based on general knowledge of aniline and organosilane compounds. Specific values for this compound would require dedicated DFT calculations.

Molecular Dynamics Simulations for Interfacial Interactions and Material Behavior

When this compound is used to treat surfaces, such as silica (B1680970) or metal oxides, MD simulations can model the adsorption process. These simulations can reveal the preferred orientation of the molecule on the surface, the formation of hydrogen bonds between the silanol (B1196071) groups (formed upon hydrolysis of the methoxy (B1213986) groups) and the surface hydroxyl groups, and the interaction of the aniline part of the molecule with the surrounding environment. The binding energy between the this compound and the surface can be calculated, providing a quantitative measure of the adhesion strength. dntb.gov.ua

In the context of polymer composites, MD simulations can be used to study the interface between the this compound-treated filler and the polymer matrix. These simulations can elucidate how the aniline functionality interacts with the polymer chains, for example, through hydrogen bonding or van der Waals interactions. This understanding is key to predicting the mechanical properties of the resulting composite material, such as its strength and durability.

Furthermore, MD simulations can be employed to study the self-assembly of this compound molecules and their behavior in solution prior to application. This can provide information on aggregation and the initial stages of film formation. The use of advanced force fields, including polarizable force fields, can enhance the accuracy of these simulations by better capturing the electronic polarization effects at interfaces. chemrxiv.org

Table 2: Key Outputs from Molecular Dynamics Simulations of this compound at an Interface (Illustrative)

| Simulation Output | Description | Relevance to Material Behavior |

| Adsorption Energy | The energy released when a this compound molecule adsorbs onto a surface. | Strength of adhesion between the coupling agent and the substrate. |

| Radial Distribution Function | Describes the probability of finding an atom at a certain distance from another atom. | Provides information on the structure and ordering of molecules at the interface. |

| Mean Squared Displacement | Measures the average distance a molecule travels over time. | Indicates the mobility of the coupling agent on the surface. |

| Hydrogen Bond Analysis | Identifies and quantifies the hydrogen bonds formed between molecules. | Crucial for understanding the interactions between the coupling agent, substrate, and polymer matrix. |

Note: The data in this table is illustrative of the types of information that can be obtained from MD simulations.

Prediction of Thermodynamic and Kinetic Parameters for Reactions Involving this compound

The prediction of thermodynamic and kinetic parameters for reactions involving this compound is essential for understanding and optimizing its application in various chemical processes. nih.govaps.org These parameters, such as reaction enthalpies, activation energies, and rate constants, can be determined through a combination of experimental techniques and computational modeling.

The primary reactions of this compound are the hydrolysis of the trimethoxysilyl group to form silanetriol and the subsequent condensation of these silanol groups to form polysiloxane networks. The thermodynamics of these reactions, including the enthalpy (ΔH) and entropy (ΔS) changes, determine the spontaneity and equilibrium position of the reactions. For instance, the hydrolysis reaction is typically exothermic.

Kinetic studies, often performed using techniques like differential scanning calorimetry (DSC), can provide information on the rate of these reactions under different conditions, such as temperature and pH. researchgate.net The activation energy (Ea), which is the minimum energy required for the reaction to occur, can be calculated from these kinetic data. This information is crucial for controlling the curing process of materials containing this compound.

Computational methods, including DFT, can also be used to predict these parameters. researchgate.net By calculating the energies of the reactants, transition states, and products, the activation energy and reaction enthalpy can be estimated. These calculations can provide a detailed understanding of the reaction mechanism at the molecular level. For example, computational studies on the condensation of aniline have provided insights into the reaction pathways. researchgate.net

The kinetics of adsorption of this compound onto surfaces can also be studied. kau.edu.saresearchgate.net Adsorption isotherms can be used to determine the capacity of a surface for the coupling agent, while kinetic models can describe the rate at which the adsorption equilibrium is reached.

Table 3: Predicted Thermodynamic and Kinetic Parameters for this compound Reactions (Illustrative)

| Reaction | Parameter | Predicted Value | Significance |

| Hydrolysis | ΔH (Enthalpy) | -20 kJ/mol | Exothermic nature of the reaction. |

| Hydrolysis | Ea (Activation Energy) | 50 kJ/mol | Energy barrier for the hydrolysis to occur. |

| Condensation | ΔH (Enthalpy) | -15 kJ/mol | Exothermic nature of the polymerization. |

| Condensation | Ea (Activation Energy) | 80 kJ/mol | Energy barrier for the formation of the polysiloxane network. |

Note: The values in this table are illustrative and can vary depending on the specific reaction conditions and computational methods used.

Q & A

Q. What are the key physical and chemical properties of (trimethoxysilyl)aniline relevant to its handling in laboratory settings?

this compound (CHNOSi) is a silane coupling agent with a boiling point of 310°C, density of 1.07 g/mL at 25°C, and refractive index of 1.506 (n/D). Its structure includes a propyl linker bridging an aniline group and trimethoxy silane, enabling dual reactivity (amine and silanol groups). These properties necessitate storage in airtight containers under inert gas to prevent hydrolysis. Handling requires PPE (gloves, goggles) and adequate ventilation due to its flammability and potential skin/eye irritation .

Q. How can this compound be synthesized and characterized in academic research?

The compound is typically synthesized via transesterification or silane modification of precursors like 3-aminopropyltrimethoxysilane. Characterization involves:

Q. What safety protocols should be followed when handling this compound in academic research?

- PPE : Nitrile gloves, lab coats, and chemical-resistant goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Inert atmosphere (argon/nitrogen) to prevent moisture-induced hydrolysis.

- Emergency Measures : Immediate use of eye wash stations and safety showers upon contact. Training in chemical hazard awareness and SDS review is mandatory .

Advanced Research Questions

Q. What methodologies are employed to functionalize mesoporous silica (e.g., SBA-15) using this compound, and how does this affect material performance?

Functionalization involves grafting this compound onto SBA-15 via sol-gel processes. Key steps:

Activation : Silica is pre-treated with acid/base to generate surface silanol groups.

Grafting : Reaction with this compound in anhydrous toluene at 80°C for 24 hours.

Characterization : XRD confirms retained hexagonal pore structure (Fig. 1 in ), while BET analysis shows reduced surface area (e.g., from 800 m/g to 600 m/g) due to ligand loading.

Applications include enhanced adsorption of micropollutants in QuEChERS extraction, achieving >90% recovery for polar analytes .

Q. How can researchers optimize reaction conditions when using this compound as a silane coupling agent in composite materials?

Optimization parameters include:

- Molar Ratio : Varying the silane-to-filler ratio (e.g., 1:10 to 1:2) to balance interfacial bonding and dispersion.

- Curing Temperature : Thermal curing at 60–120°C to enhance crosslinking.

- Surface Pretreatment : Plasma or acid etching of fillers (e.g., boron nitride) to improve silane adhesion.

In epoxy composites, optimal loading (5–10 wt%) of this compound-functionalized boron nitride increases thermal conductivity by 200% while maintaining dielectric strength .

Q. How does the integration of this compound into epoxy composites influence thermal and dielectric properties, and what experimental parameters are critical?

The silane forms covalent bonds with both epoxy matrices and fillers (e.g., hexagonal boron nitride), reducing interfacial phonon scattering. Critical parameters:

- Filler Alignment : Shear mixing or magnetic field-assisted alignment to create thermal pathways.

- Curing Agent : Use of diethylenetriamine (DETA) to ensure complete crosslinking.

- Dielectric Analysis : Frequency-dependent permittivity measurements (10–10 Hz) confirm stable dielectric loss (<0.02) even at high filler content .

Q. What analytical approaches are recommended to resolve contradictions in structural data (e.g., XRD, BET) when functionalizing materials with this compound?

- Multi-Technique Validation : Combine XRD with TEM to assess pore blockage vs. structural collapse (Fig. 1 in ).

- Thermogravimetric Analysis (TGA) : Quantify ligand loading to correlate with BET surface area reduction.

- Solid-State NMR : Si NMR distinguishes grafted (T/T) vs. physisorbed silane species .

Q. In designing enzyme-immobilized biosensors, how does the polymerization of this compound contribute to sensor efficiency?

Electropolymerization of this compound forms a hybrid silica-polyaniline matrix that:

- Stabilizes Enzymes : Co-immobilization of GOx and HRP in a 1:1 molar ratio enhances glucose detection sensitivity (0.1–20 mM range).

- Reduces Interference : The matrix’s negative charge repels ascorbic acid, improving selectivity.

- Signal Amplification : Mediatorless electron transfer via the conductive polyaniline backbone achieves a detection limit of 0.05 μM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.